7-Benzyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-Benzyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that features a benzyl group attached to the nitrogen atom at position 7 of the purine ring. Purine derivatives are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1H-purine-2,6(3H,7H)-dione with benzyl halides under basic conditions. A common method includes:
- Dissolving 1H-purine-2,6(3H,7H)-dione in a suitable solvent like dimethylformamide (DMF).
- Adding a base such as potassium carbonate (K2CO3) to deprotonate the nitrogen at position 7.
- Introducing benzyl bromide or benzyl chloride to the reaction mixture.
- Stirring the mixture at elevated temperatures (e.g., 80-100°C) until the reaction is complete.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, automated purification systems, and ensuring high yield and purity through process optimization.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Benzyl halides in the presence of a base like K2CO3.
Major Products
Oxidation: Oxidized derivatives of the benzyl group or the purine ring.
Reduction: Reduced forms of the compound, potentially altering the benzyl group or the purine ring.
Substitution: Substituted purine derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes and receptors. The benzyl group may enhance binding affinity to specific molecular targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Uniqueness
7-Benzyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This uniqueness may translate to distinct pharmacological activities and applications.
Biological Activity
7-Benzyl-1H-purine-2,6(3H,7H)-dione, a purine derivative with the molecular formula C₁₂H₁₀N₄O₂, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique benzyl group at the 7-position of the purine structure, influencing its chemical properties and interactions with biological targets.
Chemical Structure
The structure of this compound consists of a bicyclic purine core formed by a fused imidazole and pyrimidine ring:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have focused on its effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
MCF-7 | 0.46 ± 0.04 | Cell cycle arrest at S phase |
A375 | 4.2 | Induction of apoptosis |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell division and DNA repair pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It shows affinity for serotonin receptors, which are critical in mood regulation and various neurological disorders. Modifications in the compound's structure can significantly influence its receptor selectivity and binding affinity .
Study on Serotonin Receptor Interaction
A study conducted by researchers explored the interaction of this compound with serotonin receptors. The findings indicated that this compound could act as a selective serotonin receptor modulator (SSRM), potentially providing therapeutic benefits for conditions such as depression and anxiety disorders .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
3-Benzyl-1H-purine-2,6(3H,7H)-dione | Benzyl group at position 3 instead of 7 | Different receptor affinity profile |
7-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 7 | Potentially different pharmacokinetics |
8-Aminoalkyl derivatives of purine | Aminoalkyl substituents at position 8 | Enhanced serotonin receptor activity |
The unique placement of the benzyl group at position 7 is believed to enhance the pharmacological profile and receptor interactions compared to other derivatives .
Properties
IUPAC Name |
7-benzyl-3H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTVTQACWYOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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